

# physicochemical properties of 2-Biphenylmethanol

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## Compound of Interest

Compound Name: 2-Biphenylmethanol

Cat. No.: B1359950

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An In-Depth Technical Guide to the Physicochemical Properties of **2-Biphenylmethanol**

## Foreword: A Molecule of Synthetic Versatility

In the landscape of synthetic chemistry and drug development, the true value of a chemical intermediate lies in its structural potential and predictable behavior. **2-Biphenylmethanol** (CAS No. 2928-43-0) emerges as a significant building block, offering a unique scaffold for the creation of complex molecular architectures.<sup>[1]</sup> Its biphenyl moiety combined with a reactive primary alcohol functional group makes it a versatile precursor for a range of derivatives, from novel pharmaceutical agents to specialized organic materials. This guide provides a comprehensive exploration of its core physicochemical properties, grounded in established analytical techniques. The methodologies detailed herein are designed not merely as instructions, but as self-validating systems to ensure the integrity and reproducibility of experimental outcomes—a cornerstone of rigorous scientific practice.

## Section 1: Chemical Identity and Core Properties

**2-Biphenylmethanol**, also known as (2-phenylphenyl)methanol or o-phenylbenzyl alcohol, is an aromatic alcohol with a molecular formula of  $C_{13}H_{12}O$  and a molecular weight of approximately 184.23 g/mol.<sup>[1][2]</sup> At ambient temperature, it exists as a white to pale beige crystalline solid.<sup>[3][4]</sup> Understanding its fundamental properties is the first step in its effective application.

## Summary of Physicochemical Data

The following table summarizes the key quantitative properties of **2-Biphenylmethanol**, providing a quick reference for researchers. Each parameter is critical for predicting the compound's behavior in various experimental settings, from reaction conditions to formulation.

Property	Value	Source(s)
CAS Number	2928-43-0	[1][2][5]
Molecular Formula	C <sub>13</sub> H <sub>12</sub> O	[1][2]
Molecular Weight	184.23 g/mol	[1][2]
Appearance	White to Pale Beige Crystalline Solid	[3][4][6]
Melting Point	46-48 °C	[3][4]
Boiling Point	96 °C @ 0.04 mmHg	[3][4]
Flash Point	> 112 °C (> 233.6 °F)	[4]
Predicted pKa	14.25 ± 0.10	[3]
Solubility	Slightly soluble in Chloroform, Methanol	[3]

## Structural and Electronic Considerations

The structure of **2-Biphenylmethanol** is foundational to its properties. The two phenyl rings are not coplanar due to steric hindrance, which influences its crystal packing and intermolecular interactions. The hydroxyl group is a key site for reactivity and also a hydrogen bond donor, modestly influencing its solubility in polar solvents. The predicted pKa of ~14.25 is typical for a primary alcohol, indicating it is a very weak acid.[3]

## Section 2: The Spectroscopic Profile: A Fingerprint of Identity

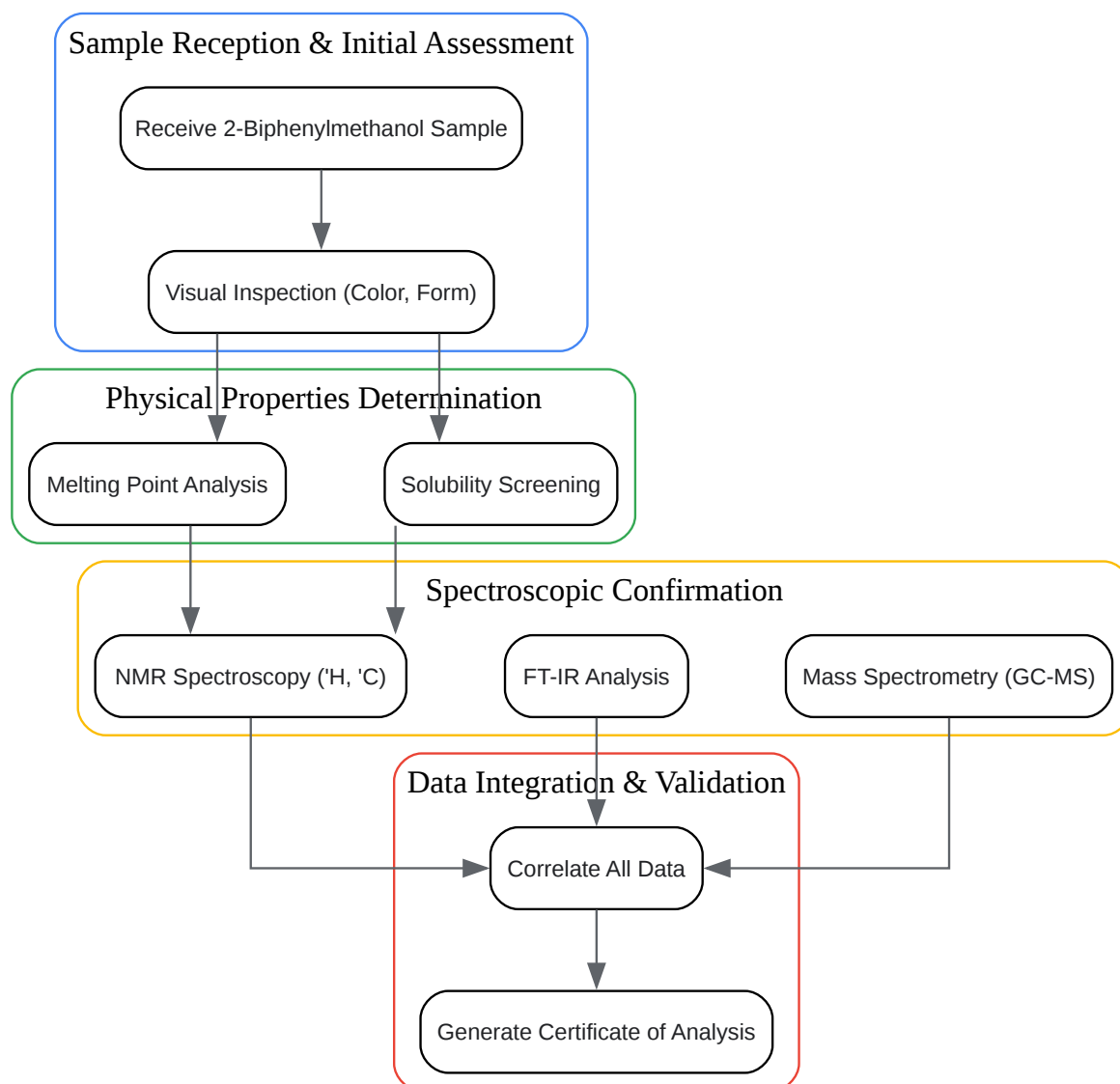
Spectroscopic analysis provides an unambiguous confirmation of a molecule's structure. For a compound like **2-Biphenylmethanol**, a combination of NMR, IR, and mass spectrometry

creates a unique "fingerprint." The consistency between these datasets serves as an internal validation of sample purity and identity.

- Nuclear Magnetic Resonance ( $^1\text{H}$  NMR): The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the two phenyl rings, a characteristic singlet for the methylene ( $-\text{CH}_2$ ) protons adjacent to the hydroxyl group, and a broad singlet for the hydroxyl ( $-\text{OH}$ ) proton itself, which can be exchanged with  $\text{D}_2\text{O}$ .<sup>[7][8]</sup>
- Infrared (FT-IR): The IR spectrum provides confirmation of the key functional groups. A prominent, broad absorption band in the region of  $3200\text{--}3600\text{ cm}^{-1}$  is characteristic of the O-H stretching vibration of the alcohol. Sharp peaks in the  $3000\text{--}3100\text{ cm}^{-1}$  region correspond to aromatic C-H stretches, while peaks just below  $3000\text{ cm}^{-1}$  indicate aliphatic C-H stretches from the methylene group. A C-O stretching band would be expected around  $1000\text{--}1100\text{ cm}^{-1}$ .<sup>[8]</sup>
- Mass Spectrometry (MS): Electron impact mass spectrometry typically shows a strong molecular ion ( $\text{M}^+$ ) peak at an  $m/z$  of 184, confirming the molecular weight.<sup>[8][9]</sup> Common fragmentation patterns include the loss of water ( $\text{M}-18$ ) and the loss of the  $\text{CH}_2\text{OH}$  group, leading to the biphenyl fragment.

## Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the comprehensive characterization of a **2-Biphenylmethanol** sample. This systematic approach ensures that each piece of data validates the others, leading to a trustworthy and complete profile of the material.



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Caption: A standard workflow for the physicochemical characterization of **2-Biphenylmethanol**.

## Section 3: Experimental Protocols for Core Properties

This section provides actionable, step-by-step protocols for determining the key physicochemical properties. The causality behind experimental choices is explained to provide a deeper understanding of the process.

## Protocol: Melting Point Determination via Capillary Method

**Principle:** The melting point is a sensitive indicator of purity. A sharp melting range (typically  $< 2$  °C) is characteristic of a pure crystalline solid. This protocol uses a standard digital melting point apparatus.

**Methodology:**

- **Sample Preparation:** Ensure the **2-Biphenylmethanol** sample is completely dry and finely powdered. A small amount is packed into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
- **Instrument Setup:** Place the capillary tube into the heating block of the melting point apparatus.
- **Rapid Scan (Optional but Recommended):** Set a rapid heating ramp ( $\sim 10$ - $20$  °C/min) to quickly determine an approximate melting range. This prevents excessive time spent on the precise measurement.
- **Precise Measurement:** Using a fresh capillary, heat the block rapidly to about  $15$ - $20$  °C below the approximate melting point found in the previous step.
- **Data Acquisition:** Decrease the heating rate to  $1$ - $2$  °C/min. This slow ramp is crucial for allowing the system to reach thermal equilibrium, ensuring an accurate reading.
- **Observation:** Record the temperature at which the first drop of liquid appears ( $T_1$ ) and the temperature at which the last solid crystal melts ( $T_2$ ). The melting range is  $T_1 - T_2$ . For pure **2-Biphenylmethanol**, this should be within the  $46$ - $48$  °C range.[\[3\]](#)[\[4\]](#)

## Protocol: Semi-Quantitative Solubility Assessment

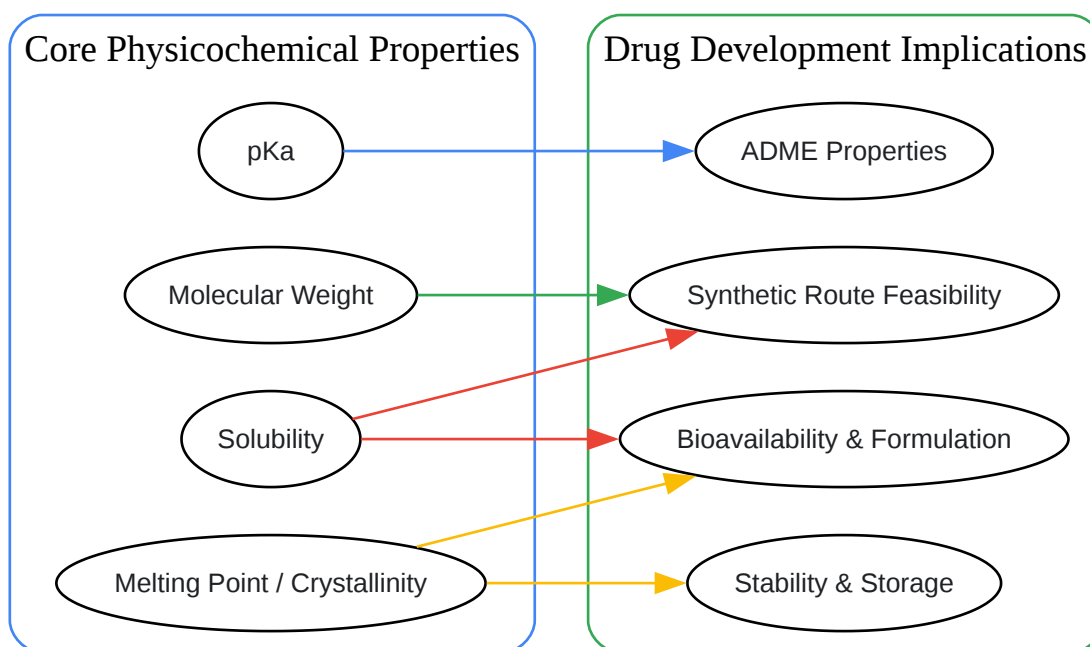
Principle: Solubility is a critical parameter in drug development, influencing everything from reaction kinetics to bioavailability. This protocol establishes the approximate solubility in key solvents.

Methodology:

- Solvent Selection: Prepare vials containing 1.0 mL of selected solvents (e.g., deionized water, methanol, chloroform, toluene) maintained at room temperature (20-25 °C).
- Sample Addition: Add a pre-weighed 10 mg portion of **2-Biphenylmethanol** to each vial.
- Mixing: Cap the vials and vortex for 30-60 seconds. Allow the vials to stand for 5-10 minutes.
- Observation: Visually inspect each vial for undissolved solid.
  - Soluble: No solid particles are visible.
  - Slightly Soluble: A significant portion of the solid has dissolved, but some remains.<sup>[3]</sup>
  - Insoluble: The solid appears largely unchanged.
- Interpretation: This method provides a practical assessment. For **2-Biphenylmethanol**, it is expected to be insoluble in water but show slight to moderate solubility in organic solvents like methanol and chloroform.<sup>[3]</sup> This aligns with its chemical structure—a large, nonpolar biphenyl framework with a small, polar alcohol group.

## The Role of Physicochemical Properties in Drug Development

The properties measured by these protocols have direct implications for the utility of **2-Biphenylmethanol** as a drug precursor. This diagram illustrates the relationship between these fundamental characteristics and key drug development considerations.



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Caption: Relationship between core properties and their impact on drug development.

## Section 4: Safety, Handling, and Storage

According to the Safety Data Sheet provided by major suppliers, **2-Biphenylmethanol** is not classified as a hazardous chemical under the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200).[4] However, adherence to good industrial hygiene and safety practices is essential.

- **Handling:** Wear appropriate personal protective equipment (PPE), including safety glasses and chemical-resistant gloves. Handle in a well-ventilated area to avoid dust inhalation.
- **Storage:** Store in a tightly sealed container in a dry, cool, and well-ventilated place.[3] It is stable under normal storage conditions.
- **Incompatibilities:** Avoid contact with strong oxidizing agents.

## Conclusion

**2-Biphenylmethanol** is a valuable chemical intermediate with well-defined physicochemical properties. Its solid nature, moderate melting point, and solubility profile in organic solvents make it straightforward to handle in a laboratory setting. The spectroscopic data provide a robust and reliable means of identification and quality control. By employing the systematic workflows and protocols outlined in this guide, researchers and drug development professionals can confidently utilize **2-Biphenylmethanol** in their synthetic endeavors, ensuring the integrity of their results and accelerating the path to discovery.

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